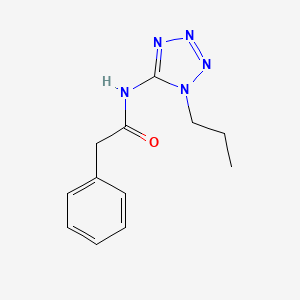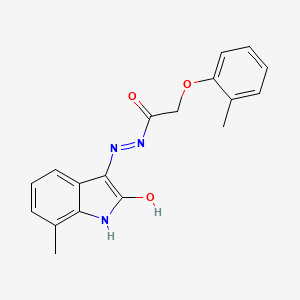
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as PTZ-ABA, is a tetrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood. However, it has been proposed that it may act through the modulation of GABAergic neurotransmission. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to enhance the activity of GABA receptors, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. However, one limitation of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One potential direction is the development of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved solubility and pharmacological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications. Finally, the potential use of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a tetrazole-based compound that has shown promising results in scientific research. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has potential applications in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide can be achieved through various methods, including the reaction of 2-phenylacetyl chloride with propylamine and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 2-phenylacetic acid with propylamine and triethylamine, followed by the addition of sodium azide and acetic anhydride. These methods have been reported to yield 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in good to excellent yields.
Aplicaciones Científicas De Investigación
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-phenyl-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-8-17-12(14-15-16-17)13-11(18)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFJGUKYXTXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)
